molecular formula C22H12F2N4O2 B2679911 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-07-3

6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2679911
CAS No.: 901044-07-3
M. Wt: 402.361
InChI Key: DXAHXTGWUKRXNU-UHFFFAOYSA-N
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Description

6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of fluorine atoms at the 6 and 8 positions, a nitrophenyl group at the 1 position, and a phenyl group at the 3 position of the pyrazoloquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives where fluorine atoms are replaced by nucleophiles.

Scientific Research Applications

6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluoro-1-phenyl-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: Similar structure but with different substitution patterns.

    6,8-Difluoro-1-(4-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Another isomer with the nitrophenyl group at a different position.

Uniqueness

6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and nitrophenyl groups can enhance its electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6,8-difluoro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F2N4O2/c23-14-9-17-21(19(24)10-14)25-12-18-20(13-5-2-1-3-6-13)26-27(22(17)18)15-7-4-8-16(11-15)28(29)30/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAHXTGWUKRXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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